2-[(2-butyl-2,5-dihydro-1H-pyrrol-1-yl)carbonyl]-8-fluoroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of pyrrolo[2,1-a]isoquinoline derivatives typically involves 1,3-dipolar cycloaddition reactions of isoquinolinium azomethine ylides with various dipolarophiles. This process can lead to enantiomerically pure pyrrolo[2,1-a]isoquinoline derivatives with complete regioselectivity and notable endo selectivity, especially with cyclic dipolarophiles (García Ruano et al., 2011). Additionally, synthesis methods also include decarboxylative/dehydrofluorinative [3 + 2] cycloaddition aromatization of isoquinolinium N-ylides with difluoroenoxysilanes, providing a pathway to fluorinated pyrrolo[2,1-a]isoquinolines (Xi et al., 2023).
Molecular Structure Analysis
The molecular structures of pyrrolo[2,1-a]isoquinoline derivatives are characterized by X-ray diffraction analysis and spectroscopic methods, confirming the unique arrangement of atoms and functional groups in these compounds. For example, the structure and photophysical properties of specific pyrrolo[2,3-c]isoquinolines were thoroughly investigated, highlighting their diverse electronic distributions and how they affect supramolecular assembly and interactions (Castillo et al., 2019).
Chemical Reactions and Properties
Pyrrolo[2,1-a]isoquinoline derivatives undergo various chemical reactions, including 1,3-dipolar cycloadditions, which are key to their synthesis. Their reactivity and interactions with different reagents, such as difluorocarbene and amines, lead to a wide range of substituted derivatives with diverse properties (Novikov et al., 2005).
Mechanism of Action
Safety and Hazards
Future Directions
Given the wide range of biological activities exhibited by pyrrole-containing compounds, there is significant interest in developing new drugs based on this scaffold . Future research will likely focus on the design and synthesis of new pyrrole derivatives with improved potency and selectivity for their targets .
properties
IUPAC Name |
(2-butyl-2,5-dihydropyrrol-1-yl)-(8-fluoroquinolin-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O/c1-2-3-7-14-8-5-12-21(14)18(22)16-11-10-13-6-4-9-15(19)17(13)20-16/h4-6,8-11,14H,2-3,7,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBMJGNQYVNHUMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1C=CCN1C(=O)C2=NC3=C(C=CC=C3F)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.